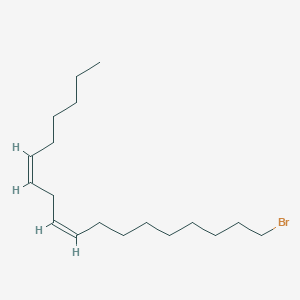

(6Z,9Z)-18-bromooctadeca-6,9-diene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar diene compounds involves multi-step processes starting from simpler brominated or iodinated precursors. For example, the synthesis of 18-Iodooctadeca-(8Z,11Z)-dienoic acid, a related compound, is achieved through a Cu(I)-catalyzed cross-coupling reaction, followed by hydrogenation and substitution reactions to introduce iodine at the desired position (Ivanov et al., 2000). Similarly, the synthesis of various dienes and dienones involves strategic functional group manipulations and coupling reactions (Berdeaux et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of dienes involves spectroscopic methods and crystallography to elucidate the configuration of double bonds and the overall geometry of the molecule. For instance, the characterization of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene through NMR, FT-IR spectroscopy, and X-ray diffraction provides insights into the arrangement of bromine atoms and the structure of the cyclohexadiene core (Edder et al., 2019).

Chemical Reactions and Properties

Dienes undergo a variety of chemical reactions, including cross-coupling, cyclization, and Diels-Alder reactions, influenced by their double bond configuration and substituents. For example, the allylic bromination of 9-oxabicyclo[3.3.1]nona-2,6-diene demonstrates the reactivity of dienes towards halogenation, leading to dibromo and tribromo derivatives with allylic and vinylic bromine atoms (Bassioni et al., 2005). The use of Br/Cl in promoting gold-catalyzed rearrangement of propargylic carboxylates further exemplifies the diversity of reactions dienes participate in, yielding diene products suitable for further chemical transformations (Wang et al., 2010).

科学的研究の応用

Synthesis of Sex Pheromones : A study reports the stereoselective synthesis of similar compounds used as sex pheromones for certain moth species. These compounds are crucial in understanding and potentially controlling pest populations (Vig et al., 1990).

Use in Attractants : Another research found that a mixture containing a similar compound acts as a sex attractant for male moths of a specific species. This has implications for biological control and understanding insect behavior (Szöcs et al., 1984).

Chemical Synthesis and Reactions : Studies have explored various chemical reactions involving brominated dienes, such as conjugated dienes formation, highlighting their utility in organic synthesis and chemical engineering (Grigg et al., 1984; Grigg et al., 1988).

Cytotoxic Properties : A study isolated acetylenic brominated derivatives, including 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoic acid, from a marine sponge and found them to have selective cytotoxicity against human breast cancer cells (Alarif et al., 2013).

Potential in Cancer Research : Another research identified a similar brominated compound from a marine sponge, which showed potent selective antitumor activity towards specific cancer cell lines, indicating its potential in cancer research (Alarif et al., 2013).

Safety And Hazards

“(6Z,9Z)-18-Bromooctadeca-6,9-diene” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

(6Z,9Z)-18-bromooctadeca-6,9-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRPUFDSMGABKD-HZJYTTRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6Z,9Z)-18-bromooctadeca-6,9-diene | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)